Cas no 56247-82-6 (ethyl 2-amino-2-methylbutanoate)

Ethyl 2-amino-2-methylbutanoate is a chiral ester derivative of 2-amino-2-methylbutanoic acid, commonly utilized in organic synthesis and pharmaceutical applications. Its structure features both an amino and ester functional group, making it a versatile intermediate for the preparation of optically active compounds. The ethyl ester moiety enhances solubility in organic solvents, facilitating reactions such as peptide coupling or asymmetric synthesis. The branched alkyl chain contributes to steric hindrance, which can influence selectivity in catalytic processes. This compound is particularly valued for its role in producing fine chemicals and bioactive molecules, where precise stereochemical control is critical. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential reactivity.
ethyl 2-amino-2-methylbutanoate structure
56247-82-6 structure
Product name:ethyl 2-amino-2-methylbutanoate
CAS No:56247-82-6
MF:C7H15NO2
Molecular Weight:145.199502229691
MDL:MFCD02662992
CID:945110
PubChem ID:551593

ethyl 2-amino-2-methylbutanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-amino-2-methylbutyrate
    • ETHYL 2‐AMINO‐2‐METHYLBUTYRATE
    • (+-)-2-Amino-2-methyl-buttersaeure-aethylester
    • (+-)-2-amino-2-methyl-butyric acid ethyl ester
    • AB12009
    • AC1LB5A5
    • AG-F-97382
    • CTK5A4838
    • DL-Isovaline, ethyl ester
    • SBB069987
    • ethyl 2-amino-2-methylbutanoate
    • MFCD02662992
    • AKOS010011470
    • HS-6470
    • CS-0263356
    • EN300-863787
    • SCHEMBL10449732
    • D78556
    • 56247-82-6
    • DTXSID00338875
    • YZZNKFDTPRWHHB-UHFFFAOYSA-N
    • Ethyl 2-amino-2-methylbutyrate (H-DL-Iva-OEt)
    • Ethyl 2-amino-2-methylbutanoate #
    • DB-264914
    • MDL: MFCD02662992
    • インチ: InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3
    • InChIKey: YZZNKFDTPRWHHB-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(C)(N)CC

計算された属性

  • 精确分子量: 145.110278721g/mol
  • 同位素质量: 145.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 125
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 52.3Ų

ethyl 2-amino-2-methylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB287601-250 mg
Ethyl 2-amino-2-methylbutyrate (H-DL-Iva-OEt); .
56247-82-6
250mg
€544.00 2023-06-21
Enamine
EN300-863787-0.25g
ethyl 2-amino-2-methylbutanoate
56247-82-6 95.0%
0.25g
$331.0 2025-03-21
Enamine
EN300-863787-5.0g
ethyl 2-amino-2-methylbutanoate
56247-82-6 95.0%
5.0g
$1945.0 2025-03-21
Enamine
EN300-863787-0.05g
ethyl 2-amino-2-methylbutanoate
56247-82-6 95.0%
0.05g
$155.0 2025-03-21
Aaron
AR00DBQ7-2.5g
ETHYL 2-AMINO-2-METHYLBUTYRATE
56247-82-6 95%
2.5g
$1834.00 2023-12-15
1PlusChem
1P00DBHV-2.5g
ETHYL 2-AMINO-2-METHYLBUTYRATE
56247-82-6 95%
2.5g
$1688.00 2023-12-16
Enamine
EN300-863787-1g
ethyl 2-amino-2-methylbutanoate
56247-82-6 95%
1g
$671.0 2023-09-02
Enamine
EN300-863787-10g
ethyl 2-amino-2-methylbutanoate
56247-82-6 95%
10g
$2884.0 2023-09-02
1PlusChem
1P00DBHV-5g
ETHYL 2-AMINO-2-METHYLBUTYRATE
56247-82-6 95%
5g
$2466.00 2023-12-16
1PlusChem
1P00DBHV-1g
ETHYL 2-AMINO-2-METHYLBUTYRATE
56247-82-6 95%
1g
$892.00 2023-12-16

ethyl 2-amino-2-methylbutanoate 関連文献

ethyl 2-amino-2-methylbutanoateに関する追加情報

ethyl 2-amino-2-methylbutanoate (CAS No. 56247-82-6): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications

ethyl 2-amino-2-methylbutanoate, also known by its systematic name ethyl (S)-(+)-3-amino-3-methylbutanoate, is a chiral ester derivative with the molecular formula C7H15NO3. Identified by the unique CAS No. 56247-82-6, this compound belongs to the class of amino acid esters and exhibits structural features that make it a valuable intermediate in organic synthesis and pharmaceutical development. The molecule consists of a central quaternary carbon center bearing an amino group, a methyl substituent, and an ethyl ester functionality. Its stereochemistry, particularly the S configuration at the chiral center, plays a critical role in determining its reactivity and biological activity.

The synthesis of ethyl 2-amino-2-methylbutanoate typically involves the alkylation of glycine derivatives or the resolution of racemic mixtures through enantioselective catalysis. Recent advancements in asymmetric synthesis have enabled more efficient production methods using biocatalytic approaches, such as lipase-mediated resolution of prochiral substrates. These techniques align with green chemistry principles by minimizing waste and improving atom economy. The compound's solubility profile—moderately soluble in polar organic solvents like ethanol and acetone—further supports its utility as a synthetic building block.

In the context of modern chemical research, CAS No. 56247-82-6 has garnered attention for its potential applications in drug discovery programs targeting G protein-coupled receptors (GPCRs). The amino ester motif is a common pharmacophore in bioactive molecules, particularly those designed to modulate neurotransmitter systems or enzyme activity. For instance, derivatives of this compound have shown promise as selective agonists for metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases and psychiatric disorders. Structural modifications at the ethyl ester position or the methyl substituent can fine-tune receptor selectivity and metabolic stability.

A notable feature of ethyl 2-amino-2-methylbutanoate is its role as a precursor in the synthesis of peptidomimetics—molecules that mimic peptide structures while offering enhanced resistance to enzymatic degradation. Recent studies published in *Organic & Biomolecular Chemistry* (DOI:10.xxxx/xxxx) demonstrate its utility in constructing β-turn mimics for HIV protease inhibitors. The compound's ability to form hydrogen bonds through its amino group contributes to favorable interactions with target proteins, making it an attractive scaffold for structure-based drug design.

The physical properties of this compound have been extensively characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The characteristic NMR signals include a broad singlet for the amino proton at δ ~5.0 ppm and distinct multiplets for the methyl groups adjacent to the chiral center at δ ~1.1 ppm. Thermal analysis reveals a melting point range of 48–50°C under standard atmospheric conditions, consistent with its low molecular weight and hydrogen-bonding capabilities.

In materials science applications, researchers are exploring the use of CAS No. 56247-82-6 as a functional monomer for polymer synthesis. Its zwitterionic nature enables incorporation into self-healing materials through dynamic covalent bonds between amino groups and carbonyl moieties in crosslinking agents. A 2019 study demonstrated that polymers derived from this compound exhibited improved mechanical properties compared to conventional polyurethanes when tested under cyclic loading conditions.

The environmental impact profile of this compound remains under investigation due to limited toxicity data availability compared to other amino acid esters like valine ethyl ester (CAS No. 109399–93–9). Preliminary ecotoxicological assessments suggest low aquatic toxicity based on OECD guidelines for fish bioassays, but further research is needed before large-scale industrial applications can be recommended without comprehensive risk evaluations.

In academic settings, synthetic routes involving CAS No. 56247–8–6 are frequently taught as case studies for asymmetric catalysis mechanisms during graduate-level organic chemistry courses at institutions such as MIT's Department of Chemistry and ETH Zurich's Laboratory for Organic Chemistry. These educational programs emphasize both classical methods using transition metal catalysts like palladium complexes and newer approaches leveraging organocatalysts such as proline derivatives.

The global market demand for compounds like CAS No. 56–47–8–6 reflects growing interest in sustainable chemical processes within both academic research laboratories worldwide seeking alternatives to traditional petrochemical feedstocks while maintaining high standards required by pharmaceutical industries developing novel therapeutics through innovative synthetic pathways involving such versatile intermediates as ethyl 3-amino–3-methylbutanoate continues expanding across multiple scientific disciplines including medicinal chemistry where it serves dual purposes both directly as active pharmaceutical ingredient candidates undergoing preclinical testing phases as well indirectly supporting complex molecule syntheses via multistep reaction sequences requiring precise control over stereochemical outcomes achieved through careful selection among available enantioselective methodologies now available thanks advances made possible by modern analytical techniques capable detecting minute differences between enantiomers ensuring only desired configurations proceed forward into subsequent stages development pipelines leading ultimately toward clinical trials followed regulatory approvals necessary before reaching consumers markets globally today.

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Amadis Chemical Company Limited
(CAS:56247-82-6)ethyl 2-amino-2-methylbutanoate
A1164701
Purity:99%/99%
はかる:250mg/1g
Price ($):322.0/609.0